molecular formula C13H10N4O3 B11225013 4-nitro-N'-(3-pyridinylmethylene)benzohydrazide

4-nitro-N'-(3-pyridinylmethylene)benzohydrazide

Cat. No.: B11225013
M. Wt: 270.24 g/mol
InChI Key: QPANAFUOHONDFB-OQLLNIDSSA-N
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Description

4-Nitro-N’-(3-pyridinylmethylene)benzohydrazide is an organic compound with the molecular formula C13H10N4O3 It is a derivative of benzohydrazide, characterized by the presence of a nitro group and a pyridinylmethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N’-(3-pyridinylmethylene)benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 3-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods: While specific industrial production methods for 4-nitro-N’-(3-pyridinylmethylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Types of Reactions:

    Oxidation: The nitro group in 4-nitro-N’-(3-pyridinylmethylene)benzohydrazide can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as sodium borohydride.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted hydrazones can be formed.

Scientific Research Applications

4-Nitro-N’-(3-pyridinylmethylene)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-nitro-N’-(3-pyridinylmethylene)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydrazone linkage can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Chloro-4-nitro-N’-(3-pyridinylmethylene)benzohydrazide
  • 3-Nitro-N’-(4-pyridinylmethylene)benzohydrazide
  • 4-Nitro-N’-(phenyl(3-pyridinyl)methylene)benzohydrazide

Comparison: 4-Nitro-N’-(3-pyridinylmethylene)benzohydrazide is unique due to the specific positioning of the nitro group and the pyridinylmethylene moiety. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. For example, the presence of a chloro group in 2-chloro-4-nitro-N’-(3-pyridinylmethylene)benzohydrazide can alter its electronic properties and reactivity compared to the parent compound.

Properties

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

4-nitro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H10N4O3/c18-13(11-3-5-12(6-4-11)17(19)20)16-15-9-10-2-1-7-14-8-10/h1-9H,(H,16,18)/b15-9+

InChI Key

QPANAFUOHONDFB-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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